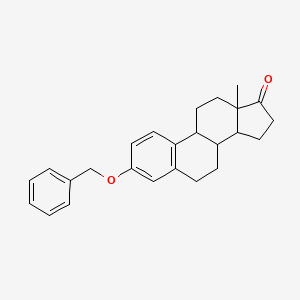

3-O-Benzyl Estrone

Description

BenchChem offers high-quality 3-O-Benzyl Estrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Benzyl Estrone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINETGATWEUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-O-Benzyl Estrone – Structural Analysis & Synthetic Utility

Executive Summary

3-O-Benzyl Estrone (CAS: 858-98-0) serves as a critical intermediate in the semi-synthesis of steroidal therapeutics. By masking the phenolic hydroxyl group at the C-3 position with a benzyl ether, researchers can modify the D-ring (specifically at C-16 and C-17) or the A-ring (via electrophilic aromatic substitution) without compromising the integrity of the estrogenic core. This guide provides a definitive structural analysis, validated synthesis protocols, and downstream application pathways for drug development professionals.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Core Physicochemical Data

The benzyl ether moiety significantly alters the lipophilicity and solubility profile compared to the parent estrone, facilitating organic phase reactions while providing robust stability against basic conditions.[1]

| Property | Specification |

| Systematic Name | 3-(Benzyloxy)estra-1,3,5(10)-trien-17-one |

| Common Name | 3-O-Benzyl Estrone; Estrone 3-benzyl ether |

| CAS Number | 858-98-0 |

| Molecular Formula | C₂₅H₂₈O₂ |

| Molecular Weight | 360.49 g/mol |

| Melting Point | 131–132 °C |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Appearance | White to off-white crystalline solid |

Structural Architecture

The molecule retains the tetracyclic steroid skeleton (gonane nucleus).[1] The defining feature is the benzyloxy group (-OCH₂Ph) at position C-3. This protection renders the A-ring resistant to oxidation and prevents phenoxide formation during base-catalyzed alkylations at C-17.

Figure 1: The benzyl group protects the C-3 phenol, directing chemical modifications to the C-17 ketone.

Part 2: Synthesis Protocol (Williamson Ether Synthesis)

Strategic Rationale

The synthesis utilizes a Williamson Ether Synthesis .[1] While sodium hydride (NaH) in DMF is often used for rapid kinetics, the Potassium Carbonate (K₂CO₃) / Acetone method is preferred for scale-up due to milder conditions, ease of workup, and avoidance of hazardous hydrogen gas evolution.[1]

Reagents & Materials

-

Substrate: Estrone (C₁₈H₂₂O₂, MW: 270.37)[1]

-

Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

-

Solvent: Acetone (HPLC grade) or DMF (for faster kinetics)[1]

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate reaction via Finkelstein exchange.[1]

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with Estrone (1.0 eq) and anhydrous Acetone (10 mL/g).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.[1]

-

Alkylation: Add Benzyl Bromide (1.2 eq) dropwise via syringe.

-

Note: If using Benzyl Chloride, add catalytic KI (0.1 eq).[1]

-

-

Reflux: Heat the mixture to reflux (~56 °C) for 12–24 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1).[1]

-

Workup:

-

Purification: Recrystallize the crude residue from Ethanol or Methanol to yield white crystals (MP: 131–132 °C).

Figure 2: Step-by-step workflow for the conversion of Estrone to 3-O-Benzyl Estrone.

Part 3: Characterization & Quality Control[1]

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Characteristic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 5.05 (s, 2H) | Benzylic methylene (-OCH ₂Ph) |

| δ 7.30–7.45 (m, 5H) | Aromatic benzyl protons | |

| δ 0.91 (s, 3H) | C-18 Methyl group (Angular methyl) | |

| ¹³C NMR | δ 69.8 ppm | Benzylic carbon (-OC H₂Ph) |

| δ 220.8 ppm | C-17 Carbonyl (Ketone) | |

| IR Spectroscopy | ~1735 cm⁻¹ | C=O[5] Stretch (Cyclopentanone) |

| ~1605, 1500 cm⁻¹ | Aromatic C=C Stretch |

Part 4: Applications in Drug Discovery[1]

3-O-Benzyl Estrone is not a final drug but a high-value scaffold . Its primary utility lies in allowing selective chemistry on the D-ring.[1]

Synthesis of 2-Methoxyestradiol (Panzem)

A critical application is the synthesis of 2-Methoxyestradiol (2-ME) , an endogenous metabolite with potent anti-angiogenic and anti-tumor properties.

-

Formylation: 3-O-Benzyl Estrone is formylated at C-2 using sec-BuLi and DMF.

-

Oxidation: Baeyer-Villiger oxidation converts the formyl group to a hydroxyl/methoxy group.[1]

-

Deprotection: The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) to restore the C-3 phenol.[1]

Steroid Sulfatase (STS) Inhibitors

The benzyl ether serves as a precursor for synthesizing sulfamoylated derivatives.[1] Modifying the C-17 position while the C-3 is protected allows for the creation of library compounds tested for STS inhibition, a target in hormone-dependent breast cancer.

Figure 3: Divergent synthetic pathways leading to oncology candidates.

References

-

National Institutes of Health (NIH) - PubChem. (2024).[1] Estrone (Source Compound Data). Retrieved from [Link][1]

-

Ciobanu, L. C., et al. (2003).[1][4] Chemical synthesis of 2-methoxyestradiol derivatives.[1][4] ResearchGate.[1] Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol.[1] Retrieved from [Link]

Sources

- 1. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estra-1,3,5(10)-trien-17-ol | C18H24O | CID 537293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Estrone 3-benzyl ether

An In-depth Technical Guide to Estrone 3-benzyl ether (CAS 858-98-0)

For Researchers, Scientists, and Drug Development Professionals

Estrone 3-benzyl ether (CAS No. 858-98-0), also known as 3-O-Benzyl Estrone, is a synthetic derivative of estrone, one of the three primary naturally occurring estrogens in humans.[1][2] Its core significance in the scientific field lies not in its intrinsic biological activity, but as a crucial protected intermediate in synthetic organic chemistry.[3] The introduction of a benzyl ether group at the C3 position of the steroidal A-ring masks the reactive phenolic hydroxyl group, enabling chemists to perform selective modifications on other parts of the estrone molecule, such as the D-ring. This strategic protection is fundamental in the multi-step synthesis of complex steroidal compounds, including potential therapeutics and other biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

Estrone 3-benzyl ether is a white, solid crystalline compound at room temperature.[2][3] The benzyl group significantly increases the lipophilicity of the parent estrone molecule, influencing its solubility and handling characteristics. Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 858-98-0 | [3] |

| Molecular Formula | C₂₅H₂₈O₂ | [2][3] |

| Molecular Weight | 360.49 g/mol | [2][3] |

| Appearance | White Solid | [2][3] |

| Melting Point | 131-132 °C | [3][4] |

| Boiling Point | 521.5 ± 50.0 °C (Predicted) | [3][4] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Slightly soluble in Chloroform and Ethanol (sonication may be required). | [3][4] |

| Storage | 2-8°C, Refrigerator | [2][3] |

Synthesis and Purification: A Practical Approach

The synthesis of Estrone 3-benzyl ether is a classic example of a Williamson ether synthesis, where the phenolate anion of estrone acts as a nucleophile to displace a halide from benzyl halide.

Causality in Experimental Design

The choice of a base is critical. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the acidic phenolic hydroxyl group of estrone (pKa ≈ 10) without causing unwanted side reactions on the C17-ketone. The solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetone, is chosen to dissolve the reactants and facilitate the SN2 reaction. Microwave-assisted synthesis can significantly reduce reaction times by rapidly heating the mixture.[5]

Caption: General schematic of the Williamson ether synthesis for Estrone 3-benzyl ether.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on standard organic synthesis principles for ether formation.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add estrone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

-

Reagent Addition: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting estrone is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and pour it into cold water. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure Estrone 3-benzyl ether.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized Estrone 3-benzyl ether requires a suite of analytical techniques. The logical workflow involves confirming the molecular weight, identifying key functional groups, and elucidating the precise structure through NMR.

Caption: Conceptual workflow for the analytical characterization of Estrone 3-benzyl ether.

Expected Spectral Data

-

¹H NMR: The spectrum should show characteristic signals for the benzylic protons (-O-CH₂ -Ph) as a singlet around 5.0 ppm.[6] The aromatic protons of the benzyl group would appear in the 7.2-7.5 ppm region, while the three aromatic protons on the steroid A-ring would be further upfield. The sharp singlet for the C18 methyl group should also be clearly visible.

-

¹³C NMR: Key signals include the benzylic carbon at approximately 70 ppm, the C17 ketone carbon downfield at >200 ppm, and the aromatic carbons of both the steroid A-ring and the benzyl group.

-

IR Spectroscopy: The most telling feature is the disappearance of the broad O-H stretch from the parent estrone. The spectrum will be dominated by a strong C=O stretch for the ketone (approx. 1740 cm⁻¹) and characteristic C-O-C ether stretching bands.[6]

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z 360.5, corresponding to the molecular weight. A prominent fragment at m/z 91 for the benzyl cation ([C₇H₇]⁺) is expected.

Applications in Drug Discovery and Development

The primary utility of Estrone 3-benzyl ether is as a versatile intermediate for the synthesis of novel steroid-based compounds.

Protecting Group Strategy

The phenolic hydroxyl group of estrone is acidic and nucleophilic, making it susceptible to a wide range of reagents used in organic synthesis. By converting it to a benzyl ether, its reactivity is neutralized. This allows for chemical transformations to be carried out selectively at other positions, most notably the C17 ketone. The benzyl group is a robust protecting group, stable to many reaction conditions, yet it can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to regenerate the free phenol when desired.

Caption: Logical flow of using Estrone 3-benzyl ether as a protected intermediate.

Precursor to Novel Therapeutics

Research has demonstrated the importance of Estrone 3-benzyl ether as a starting material for compounds with significant biological activity.

-

Anticancer Agents: Recent studies have focused on 16,17-functionalized estrone derivatives synthesized from 3-benzyloxy precursors.[7] These novel compounds have shown potent antiproliferative and antimetastatic properties against various cancer cell lines. The 3-benzyl ether moiety was found to be associated with higher potency compared to other ether protecting groups in these studies, highlighting its influence on the final compound's biological profile.[7]

-

Hormonal Agents: It serves as a precursor in the synthesis of other estrogenic compounds, such as Estetrol, demonstrating its utility in creating a range of hormonally active molecules.[3]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for Estrone 3-benzyl ether is not widely available, its handling should be guided by its chemical class and available data for related compounds.

-

GHS Hazard: It is classified with the GHS08 health hazard pictogram, and the signal word "Danger".[4] This indicates potential for serious health effects.

-

General Precautions: As with all steroid-based compounds, which can be hormonally active, appropriate personal protective equipment (PPE) is essential. This includes a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.[8] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[2]

Conclusion

Estrone 3-benzyl ether (CAS 858-98-0) is a cornerstone intermediate for the advanced synthesis of steroidal compounds. Its value is derived from the robust protection it affords the C3 phenolic hydroxyl group of estrone, thereby unlocking a vast chemical space for modifications at other sites of the steroid nucleus. Its role as a precursor to potent anticancer agents and other biologically active molecules underscores its continued importance in medicinal chemistry and drug development. A thorough understanding of its synthesis, characterization, and handling is therefore essential for any researcher working in this domain.

References

-

Estrone Chemical Substances Control Law Reference No.: 9-2145. (n.d.). Retrieved February 8, 2024, from [Link]

-

Estrone | C18H22O2 | CID 5870 - PubChem. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Coburn, S. L., et al. (2023). Distinct roles of estrone and estradiol in endothelial colony-forming cells. Journal of Cellular and Molecular Medicine, 27(21), 3295-3308. [Link]

-

Estrone Sulfate | C18H22O5S | CID 3001028 - PubChem. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

-

Borbás, E., et al. (2023). Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. International Journal of Molecular Sciences, 24(18), 13835. [Link]

- Eder, U., et al. (1982). Process for synthesizing estrone or estrone derivatives. U.S.

-

Ciobanu, L. C., et al. (2003). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives. ResearchGate. [Link]

-

Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. (2024, January 22). American Chemical Society. Retrieved February 8, 2024, from [Link]

-

Maltais, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Molecules, 28(2), 629. [Link]

-

CAS No : 858-98-0 | Product Name : 3-O-Benzyl Estrone | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]

-

3-O-Benzyl Estrone - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved February 8, 2024, from [Link]

-

Borbás, E., et al. (2024). Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity. International Journal of Molecular Sciences, 25(8), 4274. [Link]

-

Current strategies for quantification of estrogens in clinical research - PMC. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

- Process for the synthesis of estrone or estrone derivatives. (n.d.). Google Patents.

-

Total assignment of 1H and 13C NMR spectra of 13α- And 13β-estrone methyl ethers | Request PDF. (2008, August). ResearchGate. [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved February 8, 2024, from [Link]

-

Chemical Name : 3-O-Methyl Estrone-d5 (Major) | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]

-

Estrone, 3-(methyl ether) | C19H25NO2 | CID 5357088 - PubChem. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

Sources

- 1. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-O-Benzyl Estrone CAS#: 858-98-0 [m.chemicalbook.com]

- 4. 858-98-0 | CAS DataBase [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

The Biological Activity of Estrone Benzyl Ether Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Reimagining Estrone for Therapeutic Innovation

Estrone, a key endogenous estrogen, has long been a foundational scaffold in medicinal chemistry.[1] While its natural hormonal activities are well-characterized, the strategic derivatization of the estrone core has unlocked novel biological functions, extending its therapeutic potential far beyond endocrinology. This guide focuses on a particularly promising class of these derivatives: estrone benzyl ethers. The introduction of a benzyl ether moiety at the C-3 position of the steroidal backbone has been shown to significantly modulate the biological activity of the parent molecule, leading to the discovery of potent anticancer agents with diverse mechanisms of action.[2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of estrone benzyl ether derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel steroid-based therapeutics. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and synthesize the current understanding of how these fascinating molecules exert their effects at a cellular and molecular level.

Synthetic Strategies: Crafting the Estrone Benzyl Ether Scaffold

The primary method for the synthesis of 3-O-benzyl estrone is the Williamson ether synthesis, a robust and well-established SN2 reaction.[4] This approach involves the deprotonation of the phenolic hydroxyl group of estrone to form a nucleophilic alkoxide, which then undergoes nucleophilic substitution with a benzyl halide.

Experimental Protocol: Synthesis of 3-O-Benzyl Estrone

This protocol details a representative synthesis of 3-O-benzyl estrone, a key intermediate for further derivatization.

Materials:

-

Estrone

-

Benzyl chloride

-

Sodium methoxide solution (30% in methanol)

-

Glycol

-

Triethylorthoformate

-

Toluenesulfonic acid

-

Methanol

-

Toluene

-

Heptane

-

Ethyl acetate

Procedure:

-

Protection of the 17-carbonyl group:

-

To a reaction flask, add estrone (100 mmol), glycol (9 equivalents), and triethylorthoformate.

-

Stir the mixture and add toluenesulfonic acid (catalytic amount).

-

Heat the reaction to 45°C. An exotherm may be observed.

-

Stir for 1 hour at 45°C, monitoring for complete conversion by thin-layer chromatography (TLC).

-

-

Benzylation of the 3-hydroxyl group:

-

To the resulting slurry, add a 30% sodium methoxide solution in methanol (1.1 equivalents) to obtain a clear solution.

-

Increase the temperature to 65°C.

-

Add benzyl chloride (1.5 equivalents) over 5 minutes. The solution will become turbid and form a slurry.

-

Stir for 1.5 hours, monitoring for >95% conversion by TLC.

-

-

Work-up and Purification:

-

Cool the mixture to 20°C while stirring.

-

Isolate the solid product by filtration.

-

Wash the solid with methanol (2 x 30 mL).

-

Dry the product under atmospheric conditions.

-

Further purification can be achieved by recrystallization or column chromatography (e.g., heptane/ethyl acetate).[4]

-

Characterization:

-

The final product, 17,17-Ethylenedioxy-3-benzyloxyestra-1,3,5(10)-triene, can be characterized by standard analytical techniques.

-

¹H NMR (200 MHz, CDCl₃): δ 7.60-7.24 (m, 5H), 7.29 (d, 1H, J = 8.4 Hz), 6.86 (dd, 1H, J₁ = 2.6 Hz, J₂ = 8.4 Hz), 6.80 (d, 1H, J = 2.4 Hz), 5.11 (s, 2H), 4.03 (m 4H), 3.05-2.90 (m, 2H), 2.46 - 1.28 (m, 13H), 0.96 (s, 3H) ppm.[4]

-

Deprotection of the 17-ketal under acidic conditions will yield the final 3-O-benzyl estrone.

In Vivo Evaluation: From Bench to Preclinical Models

While in vitro assays provide crucial initial data, the evaluation of estrone benzyl ether derivatives in in vivo models is essential to assess their therapeutic potential and potential toxicities.

One study utilized a zebrafish xenograft model to evaluate the in vivo antitumor activity of an estrone derivative. T[5]his model offers a rapid and scalable platform for initial in vivo screening.

More traditionally, mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents. T[6][7][8][9]hese models allow for the assessment of a compound's ability to inhibit tumor growth and metastasis in a living organism. While some studies have reported a lack of in vivo efficacy for certain derivatives despite promising in vitro activity, others have shown significant tumor growth inhibition. F[9]or example, some synthesized estrogen derivatives have been shown to decrease tumor volume in a breast cancer mouse xenograft model.

[10]### Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of estrone benzyl ether derivatives is highly dependent on their chemical structure. Understanding these structure-activity relationships is critical for the rational design of more potent and selective therapeutic agents.

-

The 3-O-Benzyl Group: The presence of the 3-O-benzyl ether moiety is often associated with increased antiproliferative activity compared to the corresponding 3-hydroxy or 3-methoxy derivatives. *[2] Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, in a series of D-secoestrone triazoles, the size of the para substituent on the benzyl group was found to influence the antiproliferative effect. *[11] Modifications to the Steroid Core: Alterations to the D-ring of the estrone scaffold, such as the introduction of azidomethyl groups or conversion to a 17-keto analog, can dramatically enhance antiproliferative activity. T[3]he stereochemistry of these substitutions is also crucial. *[4] Linker Modifications: Inserting a triazole ring between the steroid and the benzyl group has been shown to increase antiproliferative potential.

[4]### Key Experimental Protocols for Biological Evaluation

Reproducible and well-validated assays are the cornerstone of drug discovery. The following are detailed protocols for key in vitro assays used to characterize the biological activity of estrone benzyl ether derivatives.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the estrone benzyl ether derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Include vehicle-treated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer.

-

Add the test compound or vehicle control to the reaction mixture.

-

-

Polymerization Measurement:

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of compound-treated samples to the control to determine if the compound promotes or inhibits polymerization.

-

[12]#### Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Materials:

-

ERα or ERβ protein (e.g., from rat uterine cytosol or recombinant)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds

-

Assay buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes, prepare a reaction mixture containing the ER protein, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM), and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

-

Incubation:

-

Incubate the tubes at 4°C for 16-18 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Elute the bound radioligand from the HAP pellet with ethanol.

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC₅₀ value for the test compound and calculate its relative binding affinity (RBA) compared to 17β-estradiol.

-

Conclusion and Future Directions

Estrone benzyl ether derivatives represent a versatile and promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their dual mechanism of action, involving both microtubule disruption and estrogen receptor modulation, offers multiple avenues for therapeutic intervention. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Systematic SAR studies to further refine the structural requirements for optimal activity and selectivity.

-

Elucidation of the precise binding site on tubulin to aid in the design of more targeted microtubule-stabilizing agents.

-

Comprehensive evaluation of the downstream effects of ER modulation by these derivatives to better understand their impact on ER-positive cancers.

-

Extensive in vivo studies in relevant animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.

By continuing to explore the rich chemical space of estrone benzyl ether derivatives, the scientific community is poised to unlock new and effective treatments for a range of challenging diseases.

References

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). Molecules. [Link]

-

Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. (2023). ResearchGate. [Link]

-

Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. (2023). Repository of the Academy's Library. [Link]

-

Synthesis of estrone selenocyanate Compounds, anti-tumor activity evaluation and Structure-activity relationship analysis. (2022). PubMed. [Link]

-

Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity. (2024). MDPI. [Link]

-

Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. (2023). MDPI. [Link]

-

Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis. (2022). PubMed. [Link]

-

EGR3 and estrone are involved in the tamoxifen resistance and progression of breast cancer. (2023). PubMed. [Link]

-

Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. (2023). PMC - NIH. [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). MDPI. [Link]

-

or 17α-substituted benzyl-17β-estradiols: A new family of estrone-sulfatase inhibitors. (n.d.). Sci-Hub. [Link]

-

Synthesis and evaluation of anticancer activities of 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives. (n.d.). PMC - NIH. [Link]

-

Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10... (n.d.). ResearchGate. [Link]

-

EGR3 and estrone are involved in the tamoxifen resistance and progression of breast cancer. (2023). PMC - NIH. [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Modeling of Novel Estrogen Derivatives. (2019). PMC - PubMed Central. [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). ResearchGate. [Link]

-

Antiestrogenically Active 2-benzyl-1,1-diarylbut-2-enes: Synthesis, Structure- Activity Relationships and Molecular Modeling Study for Flexible Estrogen Receptor Antagonists. (2006). Europe PMC. [Link]

-

The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. (2000). PubMed. [Link]

-

Low Dose Estrogen Supplementation Reduces Mortality of Mice in Estrogen-Dependent Human Tumor Xenograft Model. (n.d.). ResearchGate. [Link]

-

Structures of selected antitubulin agents (5–8) bearing diphenyl ether... (n.d.). ResearchGate. [Link]

-

Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. (n.d.). ResearchGate. [Link]

-

Profiling of gene expression regulated by 17beta-estradiol and tamoxif. (2017). Dove Medical Press. [Link]

-

2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer. (2005). Research Explorer - The University of Manchester. [Link]

-

Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. (2013). PMC - NIH. [Link]

-

Characterization of Antiestrogenic Activity of the Chinese Herb, Prunella vulgaris, Using In Vitro and In Vivo (Mouse Xenograft) Models. (n.d.). ResearchGate. [Link]

-

Characterization of antiestrogenic activity of the Chinese herb, prunella vulgaris, using in vitro and in vivo (Mouse Xenograft) models. (n.d.). PubMed. [Link]

-

Interactions of synthetic estrogens with human estrogen receptors. (2004). PubMed. [Link]

-

Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells. (n.d.). PMC. [Link]

-

Estradiol pauses microtubule growth without increased incidence of catastrophe events. (2018). Nature. [Link]

-

Discovery of estrogen receptor α target genes and response elements in breast tumor cells. (n.d.). Genome Biology. [Link]

-

The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. (2000). ResearchGate. [Link]

-

Estrone. (n.d.). PubChem - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and investigation of the anticancer effects of estrone-16-oxime ethers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of antiestrogenic activity of the Chinese herb, prunella vulgaris, using in vitro and in vivo (Mouse Xenograft) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of anticancer activities of 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 12. Estrone, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 3-O-Benzyl Estrone in Acidic vs. Basic Conditions

Abstract

3-O-Benzyl Estrone is a critical intermediate in the synthesis of various steroidal compounds, where the benzyl group serves as a protecting agent for the phenolic hydroxyl function of estrone. The stability of this benzyl ether linkage under different pH conditions is a crucial parameter that dictates its handling, reaction conditions, and storage. This guide provides a comprehensive analysis of the stability of 3-O-Benzyl Estrone, contrasting its behavior in acidic and basic environments. We will delve into the underlying chemical mechanisms, provide field-proven experimental protocols for stability assessment, and present data in a clear, comparative format. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.

Introduction to 3-O-Benzyl Estrone: A Chemist's Perspective

Estrone, a naturally occurring estrogen, possesses a phenolic hydroxyl group at the C-3 position, which is a primary site for metabolic conjugation and chemical modification. In multi-step synthetic campaigns, it is often necessary to temporarily block this reactive site to achieve selectivity in reactions at other positions of the steroid skeleton. The benzyl ether, formed by reacting estrone with a benzyl halide, is a commonly employed protecting group.

1.1 The Benzyl Ether Linkage: More Than Just a Shield

The choice of the benzyl group is strategic. It is relatively easy to install and, more importantly, can be removed under specific conditions that often leave other functional groups intact. The stability of the C-O-benzyl bond is highly dependent on the electronic environment, with its lability being significantly pronounced under acidic conditions compared to basic or neutral media. Understanding this dichotomy is fundamental to its effective use.

1.2 Scope and Purpose

This guide will provide a detailed examination of:

-

The chemical principles governing the stability of the benzyl ether in 3-O-Benzyl Estrone.

-

The mechanism of degradation under acidic conditions.

-

The relative inertness under basic conditions.

-

Practical, step-by-step protocols for conducting stability studies.

-

The implications of this stability profile in synthetic strategy and handling.

The Core Chemistry: Stability of Benzyl Ethers

Ethers are generally considered to be chemically robust. However, the benzyl ether is a special case due to the nature of the benzyl group.

2.1 Under the Lens of Acidity

In the presence of a strong acid, the ether oxygen of 3-O-Benzyl Estrone can be protonated.[1][2] This protonation converts the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, largely dependent on the structure of the ether.[3] For 3-O-Benzyl Estrone, the cleavage is facilitated by the remarkable stability of the resulting benzyl carbocation, which is resonance-stabilized by the adjacent benzene ring.[1] This inherent stability of the benzyl carbocation significantly lowers the activation energy for the cleavage reaction, making the benzyl ether susceptible to acidic conditions.[1][4]

2.2 The Resilience in Basic Environments

Conversely, ethers are generally resistant to cleavage by bases. For a base to cleave an ether, it would need to act as a nucleophile and displace the alkoxide, which is a poor leaving group. While extremely strong bases and high temperatures can promote elimination reactions in some ethers, the aryl-ether bond in 3-O-Benzyl Estrone is not susceptible to cleavage under typical basic conditions used in organic synthesis. Some studies have noted that while benzyl ethers are generally stable, very strong bases under harsh conditions might lead to decomposition, though this is not a common pathway for cleavage.

Deep Dive: Stability Under Acidic Conditions

The Achilles' heel of the 3-O-benzyl ether linkage is its susceptibility to acid-catalyzed hydrolysis.

3.1 The Mechanism of Acid-Catalyzed Cleavage

The reaction proceeds via a well-established pathway:

-

Protonation of the Ether Oxygen: The lone pair of electrons on the ether oxygen atom acts as a base, abstracting a proton from the strong acid.[1][5] This forms a protonated ether, which is an oxonium ion.

-

Cleavage of the C-O Bond: The protonated ether can then undergo cleavage. Due to the stability of the benzyl carbocation, the reaction likely proceeds through an SN1-like mechanism where the C-O bond breaks to form estrone and a benzyl carbocation.

-

Nucleophilic Capture: The benzyl carbocation is then captured by a nucleophile present in the reaction medium (e.g., a halide ion from the acid or a water molecule) to form a stable product like benzyl alcohol or a benzyl halide.

Caption: Mechanism of Acid-Catalyzed Cleavage of 3-O-Benzyl Estrone.

3.2 Experimental Protocol: Acidic Stability Testing

This protocol outlines a typical experiment to quantify the stability of 3-O-Benzyl Estrone in an acidic medium.

Materials:

-

3-O-Benzyl Estrone

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution (for neutralization)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-O-Benzyl Estrone in methanol.

-

Reaction Setup: In a clean vial, add 1 mL of the stock solution to 9 mL of a 0.1 M HCl solution (prepared by diluting the 1 M HCl in water). This gives a final concentration of 0.1 mg/mL in a 90:10 water:methanol mixture with an acidic pH.

-

Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of water.

-

Incubation: Incubate both the test and control samples at a controlled temperature (e.g., 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

-

Analysis: Analyze the samples by HPLC. Monitor the disappearance of the 3-O-Benzyl Estrone peak and the appearance of the estrone peak.

-

Quantification: Calculate the percentage of 3-O-Benzyl Estrone remaining at each time point relative to the initial concentration (t=0).

A Bastion of Stability: Behavior in Basic Conditions

In stark contrast to its behavior in acidic media, the 3-O-benzyl ether linkage exhibits significant stability under basic conditions.

4.1 Rationale for Enhanced Stability

As previously mentioned, the ether linkage is inherently resistant to base-catalyzed cleavage because the alkoxide ion is a poor leaving group. For a reaction to occur, a nucleophile would have to attack either the benzylic carbon or the C-3 carbon of the steroid, displacing an alkoxide. This is a high-energy process and does not readily occur under standard basic conditions (e.g., NaOH, KOH in alcohol or water). While some sources mention the possibility of ether cleavage with organometallic bases, this is an extreme condition not typically encountered in routine drug development or formulation.[6]

4.2 Experimental Protocol: Basic Stability Testing

This protocol is designed to confirm the stability of 3-O-Benzyl Estrone in a basic environment.

Materials:

-

3-O-Benzyl Estrone

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution (for neutralization)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-O-Benzyl Estrone in methanol.

-

Reaction Setup: In a clean vial, add 1 mL of the stock solution to 9 mL of a 0.1 M NaOH solution (prepared by diluting the 1 M NaOH in water). This gives a final concentration of 0.1 mg/mL in a 90:10 water:methanol mixture with a basic pH.

-

Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of water.

-

Incubation: Incubate both the test and control samples at a controlled temperature (e.g., 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.

-

Analysis: Analyze the samples by HPLC.

-

Quantification: Calculate the percentage of 3-O-Benzyl Estrone remaining at each time point.

Comparative Analysis and Practical Implications

The stability profile of 3-O-Benzyl Estrone across a pH range has significant consequences for its practical application.

5.1 Data Summary: A Tale of Two pH Regimes

The following table summarizes the expected outcomes from the stability studies described above.

| pH Condition | Expected Degradation Rate | Primary Degradation Product |

| Acidic (pH < 4) | Rapid | Estrone |

| Neutral (pH ~7) | Negligible | None |

| Basic (pH > 9) | Negligible | None |

5.2 Workflow for Stability Assessment

The following diagram illustrates a generalized workflow for assessing the pH-dependent stability of a pharmaceutical intermediate like 3-O-Benzyl Estrone.

Caption: Generalized workflow for pH stability testing.

5.3 Implications for Drug Development

-

Synthetic Route Design: The lability of the benzyl ether in acid is the very reason it is a useful protecting group. It can be selectively removed in the presence of other functional groups that are stable to acid but not to, for example, hydrogenolysis. Synthetic steps following the benzylation of estrone should avoid acidic conditions if the protecting group is to be retained.

-

Formulation: If 3-O-Benzyl Estrone were to be considered as an active pharmaceutical ingredient (API), formulation scientists would need to ensure the final product has a neutral or slightly basic pH to prevent degradation and ensure shelf-life.

-

Storage and Handling: Pure 3-O-Benzyl Estrone should be stored in a dry, neutral environment. Contact with acidic vapors or surfaces should be avoided.

Conclusion

The stability of 3-O-Benzyl Estrone is a clear-cut case of pH-dependency. It is highly susceptible to degradation under acidic conditions, leading to the cleavage of the benzyl ether and the formation of estrone. In contrast, it demonstrates excellent stability in neutral and basic media. This understanding is paramount for its successful use as a synthetic intermediate and for any potential application as a pharmaceutical compound. The protocols and principles outlined in this guide provide a robust framework for the empirical validation of its stability profile.

References

-

Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

3-O-Benzyl Estrone commercially available suppliers and purity

The following technical guide is structured to serve as an authoritative resource for drug development professionals and synthetic chemists. It synthesizes commercial intelligence with rigorous experimental methodology.

Commercial Landscape, Purity Standards, and Synthetic Utility

Executive Summary

3-O-Benzyl Estrone (CAS: 858-98-0) serves as a critical protected intermediate in steroid chemistry. By masking the C3-phenolic hydroxyl group of estrone with a benzyl ether, researchers can selectively modify the D-ring (C16/C17 positions) without interference from the acidic A-ring phenol. This compound is a staple in the synthesis of 17

This guide provides a vetted analysis of commercial suppliers, self-validating quality control protocols, and optimized synthetic workflows.

Part 1: Chemical Profile & Specifications

Before sourcing, verify the compound against these physicochemical baselines to ensure identity.

| Property | Specification | Notes for QC |

| Chemical Name | 3-(Benzyloxy)estra-1,3,5(10)-trien-17-one | Common synonym: Estrone 3-benzyl ether |

| CAS Number | 858-98-0 | Verify CAS; do not confuse with 3-O-Methyl Estrone |

| Molecular Formula | C | MW: 360.49 g/mol |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities |

| Melting Point | 131–132 °C | Distinct from Estrone (254°C) |

| Solubility | Soluble: DCM, CHCl | Use CDCl |

Part 2: Commercial Supply Chain Analysis

The market for 3-O-Benzyl Estrone is dominated by custom synthesis houses rather than bulk commodity chemical vendors. Direct sourcing from primary manufacturers is recommended to avoid batch-to-batch variability common with aggregators.

Primary Suppliers & Purity Tiers

| Supplier | Catalog # | Purity Grade | Pack Sizes | Assessment |

| Toronto Research Chemicals (TRC) | E888040 | >95% (HPLC) | 1g, 5g, 10g | Primary Source. High reliability; provides CoA with NMR. |

| BioCrick | BCC8638 | >98% (HPLC) | mg to g | Good for analytical standards; higher cost/mg. |

| Santa Cruz Biotech (SCBT) | sc-210006 | >98% | Various | Reliable distributor; often re-packages TRC or similar sources. |

| CymitQuimica | 3D-FB18292 | >95% | Research scale | European distributor; good lead times for EU labs. |

Buyer Beware: Many "aggregators" (e.g., MolPort, ChemicalBook) list this compound but hold no stock. They rely on "drop-shipping" from labs like TRC, adding lead time and cost. Always request a lot-specific Certificate of Analysis (CoA) before purchase to confirm current stock.

Part 3: Quality Control (The Self-Validating Protocol)

As a Senior Scientist, you must assume all incoming reagents are suspect until validated. Use this Self-Validating QC Protocol upon receipt of any commercial batch.

1. Visual Inspection

-

Pass: Free-flowing white crystals.

-

Fail: Clumpy, sticky, or yellow/brown solid (indicates residual benzyl bromide or solvent occlusion).

2. Diagnostic

H-NMR (CDCl

, 400 MHz)

The benzyl group provides a distinct "fingerprint" that separates this compound from free estrone.

- 7.30–7.45 ppm (m, 5H): Aromatic protons of the benzyl group.

- 7.20 ppm (d, 1H, J=8.6 Hz): C1-H of the steroid A-ring.[1]

-

5.05–5.10 ppm (s, 2H): CRITICAL SIGNAL. The benzylic methylene (

- 0.91 ppm (s, 3H): C18-Methyl group (angular methyl).

3. HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile:Water (80:20) isocratic.

-

Detection: UV @ 280 nm (Phenol ether absorption).

-

Retention Time: 3-O-Benzyl Estrone is significantly more non-polar than Estrone. Expect a longer retention time (RT).[2] If a peak appears early (near solvent front), it is likely free Estrone (hydrolysis product).

Part 4: Synthetic Utility & Protocols

If commercial stock is unavailable or cost-prohibitive, 3-O-Benzyl Estrone can be synthesized in-house with high fidelity.

Protocol A: Synthesis of 3-O-Benzyl Estrone (Williamson Ether Synthesis)

Rationale: Potassium carbonate in acetone is preferred over Sodium Hydride (NaH) in DMF for this reaction. It is milder, avoids water-sensitive handling, and produces fewer side products.

Reagents:

-

Estrone (1.0 eq)

-

Benzyl Bromide (1.2 eq) – Lachrymator, handle in hood.

-

Potassium Carbonate (K

CO -

Acetone (Reagent grade)

Procedure:

-

Dissolve Estrone (e.g., 5.0 g) in Acetone (150 mL).

-

Add anhydrous K

CO -

Add Benzyl Bromide (2.6 mL) dropwise.

-

Reflux the heterogeneous mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] Product R

~0.6; Starting material R -

Workup: Cool to RT. Filter off the inorganic salts. Evaporate the filtrate to dryness.

-

Purification: Recrystallize the crude solid from hot Ethanol or Methanol.

-

Yield: Typically 85–95%.

Protocol B: Deprotection (Hydrogenolysis)

Rationale: When the D-ring modifications are complete, the benzyl group must be removed to restore the estrogenic phenol.

Procedure:

-

Dissolve 3-O-Benzyl derivative in THF/Ethanol (1:1).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under H

atmosphere (balloon pressure is sufficient) for 4–6 hours. -

Filter through Celite to remove catalyst. Evaporate solvent to recover the free phenol.

Part 5: Workflow Visualization

Diagram 1: Supply Chain & QC Decision Logic

This flowchart illustrates the critical decision points when sourcing this material to ensure scientific integrity.

Caption: Decision logic for sourcing and validating 3-O-Benzyl Estrone to prevent experimental failure.

Diagram 2: Synthetic Pathway & Utility

This diagram details the chemical transformations where 3-O-Benzyl Estrone acts as the central hub.

Caption: The role of 3-O-Benzyl Estrone as a protected scaffold for downstream D-ring diversification.

References

-

ChemicalBook. (2023). 3-O-Benzyl Estrone Product Properties and Melting Point Data. Retrieved from

-

Toronto Research Chemicals. (2024). 3-O-Benzyl Estrone Product Page (Cat# E888040). Retrieved from

-

BioCrick. (2024).[1] 3-O-Benzyl Estrone Reference Standard. Retrieved from

-

Senobar Tahaei, S. A., et al. (2023).[3][4] "Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs." International Journal of Molecular Sciences, 24(18), 13749. (Provides NMR spectral data validation). Retrieved from

-

Organic Syntheses. (1949). General Procedure for Phenolic Benzylation (Analogous to Butyl o-nitrophenyl ether). Coll. Vol. 3, p.140. (Foundation for Protocol A). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-O-Benzyl Estrone from Estrone via Williamson Ether Synthesis

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-O-Benzyl Estrone, a critical intermediate in the development of steroidal therapeutics. The benzylation of the C3 phenolic hydroxyl group of estrone serves as an essential protective step, enabling further chemical modifications at other positions of the steroid scaffold. This guide details the Williamson ether synthesis methodology, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization. It is intended for researchers, chemists, and professionals in drug discovery and development.

Introduction and Scientific Rationale

Estrone, a key human estrogen, is a common starting material for the synthesis of a wide array of steroidal compounds.[1][2] However, the chemical reactivity of its phenolic hydroxyl group at the C3 position often interferes with desired modifications elsewhere in the molecule. Therefore, the strategic application of a protecting group is paramount. The benzyl group is an ideal choice for protecting this phenolic hydroxyl due to its stability under various reaction conditions (e.g., oxidation, reduction, and organometallic reactions) and its relatively straightforward removal via catalytic hydrogenation.

The synthesis of 3-O-Benzyl Estrone is classically achieved through the Williamson ether synthesis . This robust and versatile method involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a potent nucleophile, the phenoxide anion. This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a benzyl halide (such as benzyl bromide or benzyl chloride) to form the desired benzyl ether.[3][4]

The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions. Strong bases like sodium hydride or sodium methoxide ensure complete deprotonation of the phenol, driving the reaction forward.[5][6] Alternatively, weaker bases like potassium carbonate can be effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetone, which facilitate SN2 reactions.[7] This protocol will focus on a well-established method using a strong base for high conversion and yield.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds in two fundamental steps, as illustrated below. The first is an acid-base reaction, and the second is an SN2 substitution.

Caption: Mechanism of 3-O-Benzyl Estrone Synthesis.

Experimental Protocol

This protocol is adapted from established industrial and academic procedures, ensuring high yield and purity.[5]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (for 27g Estrone) | Mass/Volume | Supplier Notes |

| Estrone | 270.37 | 100 mmol | 27.0 g | Purity >98% |

| Methanol (MeOH) | 32.04 | - | ~150 mL | Anhydrous |

| Sodium Methoxide (30% in MeOH) | 54.02 | 110 mmol | 20.5 mL | Handle under inert gas |

| Benzyl Chloride (BnCl) | 126.58 | 118 mmol | 15.0 g (13.6 mL) | Freshly distilled recommended |

| Dichloromethane (DCM) | 84.93 | - | As needed | For extraction |

| Saturated NaCl solution (Brine) | - | - | As needed | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

TLC plates (Silica gel 60 F₂₅₄) and development chamber

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Benzylation of Estrone.

-

Reaction Setup: To a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add estrone (27.0 g, 100 mmol) and methanol (50 mL). Stir to create a slurry.

-

Deprotonation: While stirring under a nitrogen atmosphere, add the sodium methoxide solution (30% in MeOH, 20.5 mL, 110 mmol) via a dropping funnel over 10 minutes. The mixture should become a clear, yellowish solution as the estrone dissolves to form the sodium phenoxide salt.

-

Expert Insight: The use of a slight excess (1.1 equivalents) of base ensures complete deprotonation of the phenol, which is crucial for driving the reaction to completion.

-

-

Heating: Raise the temperature of the reaction mixture to 65°C using a heating mantle.

-

Alkylation: Once the temperature stabilizes at 65°C, add benzyl chloride (15.0 g, 118 mmol) dropwise over 5-10 minutes. Within minutes, the clear solution will become turbid and gradually thicken as the product begins to crystallize.[5]

-

Expert Insight: Benzyl bromide is a more reactive alkylating agent but benzyl chloride is often preferred for its lower cost and easier handling on an industrial scale.[5] The reaction temperature of 65°C is a balance between achieving a reasonable reaction rate and promoting good crystallization of the product directly from the reaction mixture.

-

-

Reaction and Crystallization: Vigorously stir the slurry at 65°C for 1.5 to 2 hours.

-

Monitoring (Self-Validation): Check the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, dilute with dichloromethane, and spot on a silica gel plate.

-

Mobile Phase: Ethyl Acetate / Hexanes (20:80, v/v)

-

Visualization: UV lamp (254 nm) and/or potassium permanganate stain.

-

Expected Results: Estrone (starting material) will have a lower Rf value than the more non-polar product, 3-O-Benzyl Estrone. The reaction is considered complete when the estrone spot is faint or absent (>95% conversion).[5]

-

-

Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (approx. 20°C) while continuing to stir.

-

Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold methanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the white, crystalline solid under vacuum or in a drying oven at 50-60°C to a constant weight. A typical yield is 33-34 g (>90%) with an organic purity of >97%.[5]

-

(Optional) Recrystallization: If further purification is required, the crude product can be recrystallized from a suitable solvent system like ethanol or ethyl acetate/hexanes.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 3-O-Benzyl Estrone.

Thin Layer Chromatography (TLC)

| Compound | Typical Rf (20% EtOAc/Hex) |

| Estrone | ~0.3 |

| 3-O-Benzyl Estrone | ~0.6 |

Note: Rf values are approximate and can vary based on plate, solvent saturation, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation. The sample should be dissolved in CDCl₃ or DMSO-d₆.[8] The key diagnostic signals are the appearance of the benzylic protons and the aromatic protons from the benzyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C18-H₃ (Methyl) | ~0.91 | singlet | 3H |

| Benzylic CH₂ | ~5.05 | singlet | 2H |

| Estrone Aromatic H's | ~6.7-7.2 | multiplet | 3H |

| Benzyl Aromatic H's | ~7.3-7.5 | multiplet | 5H |

-

Trustworthiness Check: The disappearance of the phenolic -OH proton signal (which is often broad and can appear between 4-8 ppm in estrone) and the appearance of the sharp 2H singlet for the benzylic CH₂ around 5.05 ppm are unequivocal indicators of successful benzylation.[9]

Safety and Handling Precautions

-

General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.

-

Benzyl Chloride: Lachrymator (causes tearing) and corrosive. It is a potential carcinogen. Handle with extreme care.

-

Solvents: Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact.

References

- Van den Heuvel, E. et al. (2005). Synthesis of estetrol via estrone derived steroids.

-

Stoltz, B. M. Synthesis of (±)-estrone. Caltech Chemistry and Chemical Engineering. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. Estrone. PubChem Compound Summary for CID 5870. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

- Google Patents. (2011).

-

MDPI. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives. [Link]

-

Ciobanu, L. C. et al. (2003). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives. ResearchGate. [Link]

-

Sági, G. et al. (2019). Synthesis of substituted 15β-alkoxy estrone derivatives and their cofactor-dependent inhibitory effect on 17β-HSD1. PubMed Central. [Link]

-

Morak, B. & Kertscher, U. (1984). Detection of estrogen-like compounds by thin-layer chromatography. PubMed. [Link]

-

Gherasim, C. V. et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. ResearchGate. [Link]

-

Al-Othman, Z. A. et al. (2012). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]

- 6. CN102229635A - Process for the preparation of estrone and/or estradiol-derivates - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.usm.my [eprints.usm.my]

Application Note: Strategic Deprotection of the Benzyl Ether Group on the Estrone A-Ring

Abstract and Strategic Overview

The phenolic hydroxyl group at the C3 position of the estrone A-ring is a critical handle for chemical modification in the synthesis of steroidal drugs and biological probes. Its protection as a benzyl ether is a common strategy due to the group's general stability under a wide range of reaction conditions. However, the subsequent cleavage of this robust protecting group requires careful consideration of the overall molecular architecture to avoid undesired side reactions, such as reduction of the C17-ketone or degradation of the steroid scaffold.

This guide provides a detailed analysis of the primary methodologies for the debenzylation of 3-benzyloxyestra-1,3,5(10)-trien-17-one. We will move beyond simple procedural lists to explore the mechanistic rationale behind method selection, offering field-proven protocols and troubleshooting insights. The core methodologies discussed include catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative deprotection, each presenting a unique profile of reactivity and chemoselectivity.

The Rationale for Method Selection: A Decision Framework

The choice of a debenzylation method is not arbitrary; it is dictated by the presence of other functional groups within the estrone derivative and the desired reaction scale. A failure to match the method to the molecule can result in low yields, complex purification, or total loss of valuable material.

Below is a logical framework to guide the selection process, considering the most common functionalities encountered in estrone chemistry.

Figure 1: Decision workflow for selecting a benzyl ether deprotection strategy for estrone derivatives.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for benzyl ether cleavage due to its high efficiency and the clean nature of its byproducts (toluene and the desired phenol).[1][2] The reaction involves the cleavage of the C-O bond by hydrogen gas on the surface of a metal catalyst.[1]

Mechanism Insight: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene. The choice of catalyst is critical; while Palladium on Carbon (Pd/C) is the workhorse, Pearlman's catalyst (Pd(OH)₂/C) can be more effective for resistant substrates or cases where catalyst poisoning is a concern.[3]

Causality in Experimental Design:

-

Catalyst Choice: Standard 10% Pd/C is sufficient for most applications.[2] Raney Nickel is an alternative but can be more aggressive and may affect the C17-ketone under harsh conditions.[4][5]

-

Solvent System: Protic solvents like ethanol or methanol are preferred as they facilitate hydrogen availability at the catalyst surface. Ethyl acetate is also commonly used.[2] For substrates with poor solubility, mixtures including THF may be required.[6]

-

Hydrogen Source: While a balloon of hydrogen gas is often sufficient for small-scale reactions, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a safer and more convenient alternative, avoiding the need for pressurized gas cylinders.[6][7]

Protocol 3.1: Standard Debenzylation using H₂ and Palladium on Carbon

Materials:

-

3-Benzyloxyestra-1,3,5(10)-trien-17-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH), anhydrous

-

Dichloromethane (DCM)

-

Celite®

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-benzyloxyestra-1,3,5(10)-trien-17-one (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate, approx. 10-20 mL per gram of substrate).

-

Inerting: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filtration: Dilute the reaction mixture with DCM or ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional solvent to recover all the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude estrone is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by silica gel chromatography.

Figure 2: Experimental workflow for catalytic hydrogenolysis of 3-benzyloxyestrone.

Method 2: Lewis Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes), catalytic hydrogenolysis is not a viable option.[8][9] In these cases, cleavage with a strong Lewis acid provides a powerful alternative.[10]

Mechanism Insight: The Lewis acid (e.g., BCl₃, BBr₃, TMSI) coordinates to the ether oxygen, weakening the benzyl C-O bond and facilitating its cleavage. This process generates a benzyl cation as a byproduct. This cation is highly electrophilic and can re-react with the electron-rich A-ring of the newly formed estrone, leading to undesired C-benzylation byproducts.[10]

Causality in Experimental Design: The Critical Role of Cation Scavengers To ensure a clean and high-yielding reaction, a "cation scavenger" must be added to the reaction mixture. This is a non-negotiable step. The scavenger is an electron-rich species that is more reactive towards the benzyl cation than the product, effectively trapping it and preventing side reactions. Pentamethylbenzene is an excellent non-Lewis-basic scavenger that does not coordinate with and deactivate the Lewis acid.[10][11]

Protocol 4.1: Debenzylation using Boron Trichloride and Pentamethylbenzene

Materials:

-

3-Benzyloxyestra-1,3,5(10)-trien-17-one

-

Boron trichloride (BCl₃), 1.0 M solution in DCM

-

Pentamethylbenzene

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

Setup: To an oven-dried, three-neck flask under an argon atmosphere, add 3-benzyloxyestra-1,3,5(10)-trien-17-one (1.0 eq) and pentamethylbenzene (3.0 eq). Dissolve the solids in anhydrous DCM (approx. 20 mL per gram of substrate).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 eq) dropwise via syringe over 15 minutes. The solution may change color.

-

Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Warm-up & Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Pour the mixture into saturated aqueous NaHCO₃ and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the estrone from the benzylated scavenger byproducts.

Comparison of Deprotection Methodologies

The selection of an appropriate method is a balance of efficiency, substrate compatibility, and operational complexity.

| Parameter | Catalytic Hydrogenolysis (Pd/C) | Lewis Acid Cleavage (BCl₃) | Oxidative Cleavage (DDQ) |

| Primary Reagents | H₂, Pd/C | BCl₃, Pentamethylbenzene | 2,3-Dichloro-5,6-dicyano-p-benzoquinone |

| Conditions | Room temp, 1 atm H₂ | -78 °C to room temp | Room temp, often with photoirradiation |

| Pros | High yield, clean byproducts (toluene), simple work-up, catalyst is recyclable. | Excellent for molecules with reducible functional groups.[11] | Orthogonal to reductive/acidic methods, mild conditions.[7][8] |

| Cons | Incompatible with reducible groups (alkenes, alkynes, etc.).[8][12] Catalyst can be pyrophoric. | Requires strictly anhydrous conditions and low temperatures. Strong acid can affect other sensitive groups. Stoichiometric reagents. | Can be substrate-dependent, may require photo-reactor, DDQ is toxic and stoichiometric. |